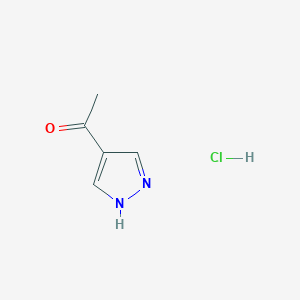![molecular formula C11H16N2O2 B1447176 N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide CAS No. 1394024-29-3](/img/structure/B1447176.png)
N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemoselective Acetylation in Antimalarial Drug Synthesis
Magadum and Yadav (2018) conducted a study focusing on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process was optimized using various acyl donors, with vinyl acetate identified as the most effective, leading to irreversible reactions and controlled synthesis. The study emphasized the significance of this chemical pathway in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Antibacterial and Antifungal Compound Development
Fuloria et al. (2009) explored the synthesis of novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide for antimicrobial applications. The synthesized compounds demonstrated notable antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Fuloria et al., 2009).
Opioid Kappa Agonists Research
Barlow et al. (1991) investigated the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. This study identified potent compounds, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamide, with significant analgesic effects. These findings contribute to the understanding of chemical structures favorable for opioid kappa agonist activity (Barlow et al., 1991).
Anticancer Drug Development
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide with anticancer properties, targeting the VEGFr receptor. This compound, characterized through various analytical techniques, showed potential in cancer treatment, particularly through its interaction with cancer-related receptors (Sharma et al., 2018).
Cytotoxic and Anti-Inflammatory Agent Synthesis
Rani et al. (2016) focused on the synthesis of novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This study highlighted the significant biological activities of these compounds, suggesting their potential in therapeutic applications (Rani et al., 2016).
Safety And Hazards
Based on the safety data sheet, it appears that “N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide” may be toxic if swallowed . It’s recommended to avoid eating, drinking, or smoking when using this product, and to wash hands thoroughly after handling . In case of ingestion, it’s advised to contact a doctor immediately and rinse mouth .
Propriétés
IUPAC Name |
N-[2-(3-amino-4-methylphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-3-4-10(7-11(8)12)15-6-5-13-9(2)14/h3-4,7H,5-6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYHILUFTWSEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)
![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)







![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)

